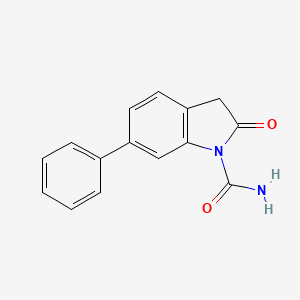

6-Phenyl-2-oxindole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-oxo-6-phenyl-3H-indole-1-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(17)18/h1-8H,9H2,(H2,16,19) |

InChI Key |

DOOGLKBITHHNEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC=CC=C3)N(C1=O)C(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Phenyl 2 Oxindole 1 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity Profiles (In Vitro/Preclinical Models)

The biological activity of 6-phenyl-2-oxindole-1-carboxamide derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Researchers have systematically introduced a variety of chemical groups at different positions to map out the SAR and identify key features that govern potency and selectivity. These studies are crucial for optimizing lead compounds and developing new drug candidates with improved therapeutic profiles.

Impact of Modifications on the Phenyl Ring at the C-6 Position

The phenyl ring at the C-6 position of the oxindole (B195798) core is a critical determinant of biological activity. Alterations to this ring system can significantly impact the compound's interaction with its biological target. Studies have shown that both the electronic and steric properties of substituents on this phenyl ring play a pivotal role.

The following table summarizes the anti-proliferative activity of some N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with different substituents on the phenyl ring against the MDA-MB-231 human breast cancer cell line.

| Compound | Substituent at C-2 of Phenyl Ring | Substituent at C-4 of Phenyl Ring | IC50 (µM) in MDA-MB-231 cells | Reference |

|---|---|---|---|---|

| FDI-6 | -H | -F | 5.8 ± 0.9 | nih.gov |

| Compound 1 | -H | -Cl | > 50 | nih.gov |

| Compound 6 | -CN | -Cl | 7.4 ± 1.1 | nih.gov |

| Compound 16 | -CN | -I | 6.9 ± 1.2 | nih.gov |

These findings underscore the importance of the electronic properties of the substituents on the C-6 phenyl ring in determining the biological activity of this class of compounds.

Influence of N-Substitutions within the Carboxamide Linker

The N-substituent on the carboxamide linker is another key handle for modulating the biological activity of 6-phenyl-2-oxindole-1-carboxamide derivatives. The size, shape, and electronic nature of this substituent can influence the compound's binding affinity and selectivity for its target.

In a study of indole-2-carboxamide derivatives as potential anticancer agents, the introduction of an N-benzyl group with a chloro substituent on the indolin-2-one scaffold resulted in potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net This highlights the favorable contribution of a substituted benzyl (B1604629) group at this position.

Furthermore, research on N-substituted indole-3-carboxamides as antioxidants revealed that halogenated substituents on the N-phenyl ring significantly enhanced the inhibition of superoxide (B77818) anion formation. nih.gov Specifically, compounds with di-chloro substitution on the N-phenyl ring exhibited the highest inhibitory activity. researchgate.net This suggests that the electronic nature and position of substituents on the N-aryl group are critical for this particular biological activity.

The following table presents the superoxide dismutase (SOD) inhibitory activity of some N-substituted indole-3-carboxamides.

| Compound | N-Substituent | % Inhibition of SOD at 10⁻³ M | Reference |

|---|---|---|---|

| 4 | 2,4-Dichlorophenyl | 100 | nih.gov |

| 5 | 2,5-Dichlorophenyl | 100 | nih.gov |

| 8 | 1-(p-Fluorobenzyl)-N-(2-chlorophenyl) | 98.5 | nih.gov |

| 9 | 1-(p-Fluorobenzyl)-N-(4-chlorophenyl) | 84.2 | nih.gov |

These results demonstrate that careful selection of the N-substituent on the carboxamide linker is a powerful strategy for optimizing the biological profile of 6-phenyl-2-oxindole-1-carboxamide derivatives.

Stereochemical Determinants of Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of 6-phenyl-2-oxindole-1-carboxamide derivatives, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies and selectivities for their biological targets.

While specific studies focusing solely on the stereochemistry of 6-phenyl-2-oxindole-1-carboxamide are limited, the broader class of oxindole derivatives has been shown to be sensitive to stereochemical variations. The configuration at the C-3 position of the oxindole ring, in particular, has been demonstrated to be a key determinant of biological activity in many spirooxindole-containing compounds. The enantioselective synthesis of these compounds is therefore a critical area of research, as it allows for the isolation and evaluation of individual stereoisomers, leading to a deeper understanding of the stereospecific interactions with their biological targets. The development of creative synthetic methods to access these complex structures with high stereocontrol is an ongoing effort in medicinal chemistry.

Pharmacophore Modeling and Ligand-Based Design for Oxindole-1-carboxamide Analogues

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools for the rational design of new inhibitors. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response. By aligning a set of active compounds and identifying their common structural features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

For oxindole derivatives, 3D-QSAR studies have been successfully employed to build predictive models for their biological activities. researchgate.net These models quantify the relationship between the three-dimensional properties of the molecules (such as steric and electrostatic fields) and their observed biological activity. The resulting contour maps from these analyses can guide the design of new analogues with improved potency by indicating regions where certain structural features are favorable or unfavorable for activity.

For example, a 3D-QSAR study on quinoline (B57606) derivatives as tubulin inhibitors, a class of compounds with some structural similarities to oxindoles, identified a six-point pharmacophore model (AAARRR.1061) consisting of three hydrogen bond acceptors and three aromatic ring features as being crucial for activity. researchgate.net Such models provide a rational basis for the design of novel oxindole-1-carboxamide analogues with enhanced biological profiles by ensuring that the designed molecules possess the key pharmacophoric features required for potent target interaction.

Molecular and Cellular Mechanism Investigations of 6 Phenyl 2 Oxindole 1 Carboxamide Analogues

Enzyme Inhibition Studies and Kinetic Analysis

Analogues of 6-phenyl-2-oxindole-1-carboxamide have been identified as potent inhibitors of various enzymes, playing a crucial role in different pathological conditions.

Notably, a series of 5-fluoro-2-oxindole derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govfigshare.com Several of these compounds exhibited IC50 values in the micromolar range, proving to be more potent than the standard drug, acarbose (B1664774). nih.govnih.gov For instance, certain 5-fluoro-2-oxindole derivatives displayed IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, which are substantially lower than that of acarbose (IC50 = 569.43 ± 43.72 μM). nih.gov Kinetic studies revealed that these compounds act as reversible and mixed-type inhibitors of α-glucosidase. nih.gov

Furthermore, oxindole-based derivatives have shown potent inhibitory effects against various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. One such derivative, FN1501, which is currently in clinical trials, has demonstrated strong inhibitory effects against FMS-like tyrosine kinase 3 (FLT3), Cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6, with IC50 values of 0.27 nM, 2.47 nM, 0.85 nM, and 1.96 nM, respectively. nih.gov Another oxindole-based compound showed remarkable effectiveness against FLT3 kinase with an IC50 value of 2.49 μM. nih.gov A novel oxindole-based derivative bearing a pyridyl group, compound 5l, exhibited potent dual inhibition of FLT3 and CDK2 with IC50 values of 36.21 ± 1.07 nM and 8.17 ± 0.32 nM, respectively, the latter being three times more effective than the established kinase inhibitor sunitinib. nih.gov

Table 1: α-Glucosidase and Kinase Inhibition by 6-Phenyl-2-oxindole-1-carboxamide Analogues

| Compound/Derivative | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| 5-fluoro-2-oxindole derivative | α-Glucosidase | 49.89 ± 1.16 μM | Reversible, mixed-type inhibition. nih.gov |

| 5-fluoro-2-oxindole derivative | α-Glucosidase | 35.83 ± 0.98 μM | Reversible, mixed-type inhibition. nih.gov |

| 5-fluoro-2-oxindole derivative | α-Glucosidase | 56.87 ± 0.42 μM | Reversible, mixed-type inhibition. nih.gov |

| Acarbose (standard) | α-Glucosidase | 569.43 ± 43.72 μM | Reference drug. nih.gov |

| 6-chloro-3-oxindole derivative | α-Glucosidase | 2.71 ± 0.007 μM | nih.gov |

| FN1501 | FLT3 | 0.27 nM | In clinical trials. nih.gov |

| FN1501 | CDK2 | 2.47 nM | In clinical trials. nih.gov |

| Oxindole-based compound | FLT3 | 2.49 μM | nih.gov |

| Compound 5l | FLT3 | 36.21 ± 1.07 nM | Dual inhibitor. nih.gov |

| Compound 5l | CDK2 | 8.17 ± 0.32 nM | More potent than sunitinib. nih.gov |

| Sunitinib (standard) | CDK2 | 27.90 ± 1.80 nM | Reference drug. nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interactions

The anticancer activity of many 6-phenyl-2-oxindole-1-carboxamide analogues is attributed to their ability to bind to and inhibit the activity of various receptor tyrosine kinases involved in angiogenesis and tumor growth. These include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Epidermal Growth Factor Receptors (EGFR).

Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of their target receptors. For instance, the molecular docking of a novel 5-fluoro-2-oxindole derivative, compound 3g, demonstrated its potential to inhibit VEGFR2 receptors, which is a likely mechanism for its observed anticancer activity. nih.gov Sunitinib, a multi-targeted tyrosine kinase inhibitor with an oxindole (B195798) core, is known to inhibit VEGFR-1, -2, and -3, as well as PDGFR-α and -β. nih.gov

Similarly, a series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were found to inhibit key protein kinases including EGFR, HER2, and VEGFR-2. acs.org Docking studies of the most potent compounds, 6i and 6v, revealed improved binding affinity with these target proteins compared to reference drugs. acs.org The dual FLT3/CDK2 inhibitor, compound 5l, also underwent docking and molecular dynamics simulations which provided a rationale for its strong kinase inhibition. nih.gov

Cellular Pathway Modulation Studies

The enzyme and receptor inhibitory activities of 6-phenyl-2-oxindole-1-carboxamide analogues translate into significant effects on cellular pathways, leading to anti-proliferative and pro-apoptotic outcomes in cancer cells.

Numerous studies have reported the potent anti-proliferative effects of these compounds against a variety of cancer cell lines. For example, a novel 5-fluoro-2-oxindole derivative, compound 3g, showed high antitumor activity (GI>70%) against eight types of cancer, including breast, lung, ovarian, and colon cancer. nih.gov Spiro-oxindole derivatives have also demonstrated notable anticancer activity against human breast carcinoma cells (MCF-7 and MDA-MB-231) and prostate cancer cells (PC3). nih.govmdpi.com

The mechanism behind this anti-proliferative activity often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a new derivative of 3-hydroxy-2-oxindole, compound 1e, was found to induce apoptosis in human prostate cancer (DU145) cells. nih.gov This was evidenced by an increase in the percentage of tail DNA, an increase in the sub-G1 phase population, and G2/M arrest. nih.gov Scanning electron microscopy revealed classic apoptotic morphological changes such as cell contraction, membrane blebbing, and the formation of apoptotic bodies. nih.gov Similarly, novel pyrazole–indole (B1671886) hybrids have been shown to induce apoptosis in HepG2 cancer cells, as confirmed by cell cycle analysis and enzymatic assays for caspase-3, Bcl-2, and Bax. acs.org

Table 2: Anti-proliferative Activity of 6-Phenyl-2-oxindole-1-carboxamide Analogues in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity |

|---|---|---|

| Compound 3g (5-fluoro-2-oxindole) | Breast Cancer (T-47D) | GI = 96.17% nih.gov |

| Compound 3g (5-fluoro-2-oxindole) | Lung Cancer (HOP-92) | GI = 95.95% nih.gov |

| Compound 3g (5-fluoro-2-oxindole) | Ovarian Cancer (NCI/ADR-RES) | GI = 95.13% nih.gov |

| Compound 6 (Spiro-oxindole) | Breast Cancer (MCF-7) | IC50 = 3.55 ± 0.49 μM nih.gov |

| Compound 6 (Spiro-oxindole) | Breast Cancer (MDA-MB-231) | IC50 = 4.40 ± 0.468 μM nih.gov |

| Compound 1e (3-hydroxy-2-oxindole) | Prostate Cancer (DU145) | Induces apoptosis and G2/M arrest. nih.gov |

| Compound 7a (Pyrazole–indole hybrid) | Liver Cancer (HepG2) | IC50 = 6.1 ± 1.9 μM acs.org |

| Compound 7b (Pyrazole–indole hybrid) | Liver Cancer (HepG2) | IC50 = 7.9 ± 1.9 μM acs.org |

Investigation of Antiviral and Antimicrobial Research Applications (In Vitro)

Beyond their anticancer properties, 6-phenyl-2-oxindole-1-carboxamide analogues have been investigated for their potential as antiviral and antimicrobial agents.

In the realm of antiviral research, oxindole derivatives have shown promise against various viruses. A series of novel 3-oxindole-2-carboxylates were evaluated for their activity against Human Immunodeficiency Virus-1 (HIV-1). nih.gov One compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), exhibited a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. nih.gov The mode of action was determined to be the inhibition of Tat-mediated viral transcription. nih.gov Other spiro-oxindole derivatives have also been identified as HIV reverse transcriptase inhibitors. nih.gov Furthermore, 3-hydroxy-2-oxindole derivatives containing a sulfonamide motif have demonstrated significant antiviral activity against Potato Virus Y (PVY), a plant pathogen. acs.org

In terms of antimicrobial activity, various oxindole derivatives have been synthesized and screened against a range of bacteria and fungi. nih.govuowasit.edu.iq For example, 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones exhibited significant activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Aspergillus clavatus. nih.gov

Computational Chemistry and Molecular Modeling of 6 Phenyl 2 Oxindole 1 Carboxamide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target receptor. For the oxindole (B195798) scaffold, docking studies have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR) across various biological targets.

Researchers have successfully used molecular docking to screen libraries of oxindole derivatives against a range of protein targets. For instance, in the search for novel antimicrobial agents, docking analyses of 3-substituted-2-oxindole derivatives against methionyl-tRNA synthetase (1PFV) and tyrosyl-tRNA synthetase (1JIL) revealed compounds with high binding affinities, surpassing those of standard drugs like Tetracycline and Mupirocin. researchgate.netbenthamscience.com One study identified two hits with binding affinities of -10.1 kcal/mol and -10.0 kcal/mol, respectively. researchgate.netbenthamscience.com

Similarly, docking simulations have been employed to identify oxindole-based inhibitors for other significant targets:

Voltage-gated sodium channel (Nav1.7): In a scaffold-based virtual screening, the oxindole skeleton was identified as a promising core for Nav1.7 inhibitors, a target for chronic pain. nih.gov Subsequent docking studies helped to clarify the binding mode of the identified hit compounds. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking studies have been used to investigate the binding of oxindole derivatives into the active site of VEGFR-2, a key target in cancer therapy. worktribe.comnih.gov These simulations, often part of a larger quantitative structure-activity relationship (QSAR) analysis, help to understand the structural requirements for potent inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): In studies of related quinoline (B57606) carboxamides, docking simulations against EGFR have shown various interactions, including hydrogen bonds with key residues like Asp855 and Thr854, as well as π-π stacking. mdpi.com These types of interactions are crucial for the stabilization of the ligand in the receptor's active site.

The data from these simulations are critical for guiding the design of new derivatives with improved potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Oxindole and Related Scaffolds

| Compound Class | Target Protein(s) | Key Findings | Reference(s) |

| 3-Substituted-2-oxindole derivs. | Methionyl-tRNA synthetase, Tyrosyl-tRNA synthetase | Identified hits with binding affinities (-10.1 kcal/mol) superior to standard antibiotics. | researchgate.netbenthamscience.com |

| Oxindole-based library | Voltage-gated sodium channel (Nav1.7) | Confirmed the binding mode of a potent inhibitor discovered through virtual screening. | nih.gov |

| Oxindole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Elucidated probable binding conformations, supporting 3D-QSAR models for inhibitor design. | nih.gov |

| Oxoquinoline-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Revealed key H-bond and π-π stacking interactions, with docking scores indicating efficient binding. | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules like 6-Phenyl-2-oxindole-1-carboxamide. These methods are used to analyze electronic structure, molecular orbitals, and reactivity descriptors, which are not accessible through classical molecular mechanics.

A study on substituted chloroindolin-2-one derivatives utilized DFT computations at the B3LYP level with a 6-311++G** basis set to support experimental findings. researchgate.net The key analyses included:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. A small HOMO-LUMO energy gap generally implies higher reactivity. The FMO results for one derivative suggested a preference for intramolecular interactions, while another was predicted to favor intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular bonding and stabilization. For the studied oxindole derivatives, NBO results indicated that resonance interactions, particularly the delocalization of lone pair electrons from the nitrogen atom to empty orbitals, significantly contribute to the stability of the molecules. researchgate.net

These computational insights are invaluable for predicting the chemical behavior and stability of newly designed compounds, complementing experimental data.

Table 2: DFT Study Parameters for Oxindole Derivatives

| Computational Method | Basis Set | Key Analyses Performed | Insights Gained | Reference(s) |

| DFT (B3LYP) | 6-311++G** | Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) | Assessed molecular reactivity, stability, and intramolecular charge transfer. | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Refinement

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can be used to assess the conformational stability of a ligand-receptor complex and refine binding affinity calculations.

MD simulations have been used to validate the results of docking studies on oxindole derivatives. For instance, after identifying a promising hit against antimicrobial targets through docking, an MD simulation was performed to confirm the stability of the compound within the enzyme's active site. researchgate.netbenthamscience.com The stability observed during the simulation provides greater confidence that the compound is a viable candidate for further development. researchgate.netbenthamscience.com

In a study focused on discovering Nav1.7 inhibitors, the results of molecular docking were further supported by molecular simulations, which provided insight into the binding mode and validated the in-silico screening process. nih.gov Similarly, MD simulations on other classes of compounds have shown that the flexibility of certain helical regions in the target protein can be positively associated with the biological activity of the inverse agonist. nih.gov These simulations track parameters like the Root Mean Square Deviation (RMSD) to evaluate the stability of the protein's backbone and the ligand's position over the course of the simulation, which can last for hundreds of nanoseconds or even a microsecond. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling for Research Compound Selection

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties. In silico ADME profiling predicts a compound's absorption, distribution, metabolism, and excretion characteristics, allowing researchers to filter out candidates with poor drug-like properties early in the discovery process.

For oxindole derivatives, ADME properties are commonly predicted using online tools like SwissADME and pkCSM. researchgate.netbenthamscience.comresearchgate.net These platforms evaluate a range of crucial parameters:

Gastrointestinal (GI) Absorption: Predictions for oxindole derivatives often show high GI absorption, suggesting suitability for oral administration. researchgate.net

Blood-Brain Barrier (BBB) Permeation: Some studies have indicated that certain oxindole derivatives have the potential to cross the BBB. researchgate.net

Drug-Likeness Rules: Compounds are evaluated against criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.netresearchgate.net Studies on oxindole derivatives have shown that they often comply with these rules, indicating good oral bioavailability potential. researchgate.net

Cytochrome P450 (CYP) Inhibition: In silico tools can predict whether a compound is likely to inhibit key metabolic enzymes like CYP1A2, CYP2C19, and CYP2C9. researchgate.net Identifying potential inhibitors early is crucial to avoid drug-drug interactions.

Table 3: Common In Silico ADME Parameters Evaluated for Oxindole Scaffolds

| ADME Parameter | Prediction Tool(s) | Significance | Reference(s) |

| Lipinski's Rule of Five | SwissADME | Predicts drug-likeness and potential for oral bioavailability. | researchgate.net |

| GI Absorption | SwissADME, pkCSM | Indicates the likelihood of absorption from the gut after oral intake. | researchgate.net |

| Blood-Brain Barrier (BBB) | SwissADME | Predicts the ability of a compound to enter the central nervous system. | researchgate.net |

| CYP Enzyme Inhibition | SwissADME | Flags potential for adverse drug-drug interactions. | researchgate.net |

| Water Solubility | SwissADME | Affects absorption and formulation possibilities. | researchgate.net |

Virtual Screening Methodologies for Novel Oxindole-1-carboxamide Scaffold Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

Both ligand-based and structure-based virtual screening methods have been applied to the discovery of novel oxindole scaffolds.

Structure-Based Virtual Screening: This method, which relies on the 3D structure of the target protein, is widely used. A library of compounds, such as a novel oxindole-based readily accessible library (OREAL), can be docked against a target like Nav1.7 to identify potential hits. nih.gov In another project, a series of 120 novel 3-substituted-2-oxindole derivatives were designed and screened against antimicrobial target enzymes using docking software. researchgate.netbenthamscience.com

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, ligand-based methods can be used. These approaches evaluate the similarity of candidate molecules to known active ligands. In a computational repurposing campaign for a library of oxindole compounds, both 2D fingerprint-based and 3D shape-based similarity profiles were calculated to predict potential new targets for the scaffold. worktribe.comunimore.it

These screening methodologies serve as an effective starting point, narrowing down vast chemical space to a manageable number of promising candidates for synthesis and biological testing. researchgate.networktribe.com

Future Research Directions and Methodological Challenges in Oxindole 1 Carboxamide Chemistry

Development of Next-Generation Synthetic Strategies for Complex Oxindole-1-carboxamide Scaffolds

The synthesis of structurally complex oxindole-1-carboxamides, particularly those with specific stereochemistry at the C3 position, presents an ongoing challenge and a fertile ground for methodological innovation. While a foundational synthesis for 6-Phenyl-2-oxindole-1-carboxamide exists, involving the reaction of 6-phenyl-2-oxindole with chlorosulfonyl isocyanate followed by hydrolysis, the development of more sophisticated and versatile strategies is crucial for generating diverse analog libraries. sjp.ac.lk

Future synthetic endeavors will likely focus on catalytic asymmetric methods to introduce chirality at the C3 position, which is often critical for biological activity. The development of novel chiral N-heterocyclic carbene (NHC) ligands for palladium-catalyzed intramolecular α-arylation of amide enolates has shown promise in synthesizing chiral 3-alkoxy and 3-aminooxindoles with high enantioselectivity. nih.gov Adapting such methodologies to the 6-phenyl-2-oxindole-1-carboxamide backbone could unlock access to a new generation of enantiopure compounds.

Furthermore, cascade reactions and multicomponent reactions (MCRs) are gaining traction for their efficiency and atom economy. An iron-photocatalyzed cascade alkylarylation of N-arylacrylamides with carboxylic acids has been developed to construct 3,3-disubstituted oxindoles, offering a potential route to elaborate the core structure of 6-phenyl-2-oxindole-1-carboxamide. nih.gov The exploration of such novel reaction pathways will be instrumental in building molecular complexity and accessing previously inaccessible chemical space.

Table 1: Emerging Synthetic Strategies for Complex Oxindole (B195798) Scaffolds

| Strategy | Description | Potential Application for 6-Phenyl-2-oxindole-1-carboxamide Analogs |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to control the stereochemical outcome of reactions, leading to enantiomerically enriched products. nih.govresearchgate.net | Introduction of chiral centers at the C3 position to explore stereospecific biological interactions. |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single pot, rapidly building molecular complexity. nih.gov | Efficient construction of highly substituted and polycyclic analogs. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. | Rapid generation of diverse libraries of 6-phenyl-2-oxindole-1-carboxamide derivatives for screening. |

| Continuous Flow Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch, offering better control, safety, and scalability. | Scalable and efficient production of lead compounds for further studies. |

Exploration of Undiscovered Biological Activities and Targets for 6-Phenyl-2-oxindole-1-carboxamide Analogues (In Vitro/Preclinical Contexts)

While the oxindole core is heavily investigated for its anticancer properties, the full biological spectrum of 6-phenyl-2-oxindole-1-carboxamide and its analogs remains largely uncharted territory. nih.gov A significant future direction lies in screening these compounds against a broader range of biological targets to uncover novel therapeutic applications.

Computational repurposing campaigns on existing libraries of oxindole-based compounds have predicted potential new targets beyond the traditional focus on kinases. nih.gov These in silico approaches, which analyze 2D and 3D structural similarities to ligands with known biological activities, can provide a valuable starting point for experimental validation. For instance, while one study investigated an oxindole derivative for VEGFR-2 inhibition with disappointing results, it highlighted other potential therapeutically relevant targets for consideration. nih.gov

Systematic in vitro screening of a library of 6-phenyl-2-oxindole-1-carboxamide analogs against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory diseases, is warranted. The structural modifications enabled by next-generation synthetic strategies will be crucial in tuning the activity and selectivity towards these new targets. For example, a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a structurally related class, demonstrated distinct antiproliferative activity against different cancer cell lines based on the substitution pattern on the N-phenyl ring. mdpi.com A similar structure-activity relationship (SAR) exploration for 6-phenyl-2-oxindole-1-carboxamide analogs against a panel of non-cancer targets could reveal unexpected and valuable biological activities.

Advances in Structure-Based Design and De Novo Design Approaches for Enhanced Selectivity and Potency

To optimize the therapeutic potential of 6-phenyl-2-oxindole-1-carboxamide analogs, a deep understanding of their interactions with biological targets at a molecular level is essential. Advances in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, will play a pivotal role in this endeavor. These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing key binding interactions and guiding the design of more potent and selective inhibitors.

Structure-based drug design (SBDD) can then be employed to iteratively modify the lead compound to enhance its affinity and specificity. For instance, if a crystal structure reveals an unoccupied pocket in the binding site, the compound can be rationally modified to include a substituent that favorably interacts with that pocket.

In parallel, de novo design approaches, which use computational algorithms to design novel molecules that fit a specific target binding site, can be utilized to explore a much wider chemical space than is accessible through traditional library synthesis. These methods can generate entirely new scaffolds that retain the key pharmacophoric features of the original 6-phenyl-2-oxindole-1-carboxamide core but possess improved drug-like properties.

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Elucidation

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. The development of diverse libraries of 6-phenyl-2-oxindole-1-carboxamide analogs will enable their screening against a multitude of biological targets in an efficient manner. mdpi.com This can rapidly identify initial "hit" compounds with desired biological activity.

However, understanding the mechanism of action of these hits requires a more comprehensive approach. The integration of "omics" technologies, such as proteomics and metabolomics, can provide a global view of the cellular changes induced by a compound. For example, proteomics can identify the proteins whose expression levels or post-translational modifications are altered upon treatment with a 6-phenyl-2-oxindole-1-carboxamide analog. Similarly, metabolomics can reveal changes in the cellular metabolic profile.

By correlating these omics datasets with the observed phenotype, researchers can generate hypotheses about the compound's mechanism of action and identify its primary molecular targets. This integrated approach moves beyond a single-target focus and allows for a more holistic understanding of the compound's effects on complex biological systems.

Addressing Scalability and Sustainability Challenges in Oxindole-1-carboxamide Synthesis for Research Purposes

As promising lead compounds emerge from screening and initial optimization, the ability to produce them in larger quantities for further preclinical and potentially clinical studies becomes critical. Therefore, addressing the scalability and sustainability of the synthetic routes is a key challenge.

Traditional batch synthesis methods can be inefficient and generate significant waste. The adoption of greener and more sustainable synthetic approaches is becoming increasingly important. nih.govresearchgate.net This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste. For example, the use of water as a solvent and recyclable catalysts in the synthesis of oxindole derivatives represents a significant step towards greener chemistry. sjp.ac.lk

Furthermore, process intensification technologies, such as continuous flow synthesis, offer significant advantages in terms of scalability, safety, and efficiency. rsc.org In a flow reactor, reagents are continuously mixed and reacted in a small-volume reactor, allowing for precise control over reaction parameters and facilitating scale-up by simply running the reactor for a longer duration. Developing robust and scalable flow synthesis routes for 6-phenyl-2-oxindole-1-carboxamide and its analogs will be crucial for their translation from laboratory-scale research to larger-scale production for advanced studies.

Q & A

What are the optimal synthetic routes for 6-Phenyl-2-oxindole-1-carboxamide, and how can reaction conditions be adjusted to improve yield?

Basic Research Focus

The synthesis typically involves multi-step protocols, including cyclization of oxindole precursors followed by amidation. For example, coupling 2-oxindole derivatives with phenylcarbamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C) can yield the target compound . Optimization strategies include:

- Catalyst Selection : Use palladium catalysts (e.g., Suzuki coupling) for aryl group introduction .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) under reflux improve reaction homogeneity and yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

How can researchers resolve contradictions in reported biological activities of 6-Phenyl-2-oxindole-1-carboxamide across different studies?

Advanced Research Focus

Contradictions often arise from variability in experimental design or biological models. Methodological solutions include:

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .

- Control Experiments : Use positive/negative controls (e.g., kinase inhibitors for enzyme studies) to validate assay conditions .

- Independent Replication : Cross-validate findings in collaborative labs using standardized protocols .

What advanced spectroscopic techniques are critical for characterizing the structural integrity of 6-Phenyl-2-oxindole-1-carboxamide?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., phenyl at C6, carboxamide at N1) and detects impurities .

- HPLC-MS : Quantifies purity (>95%) and identifies degradation products under stress conditions (e.g., heat, light) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns for stability assessment .

What computational strategies are employed to predict the binding affinity of 6-Phenyl-2-oxindole-1-carboxamide with potential biological targets?

Advanced Research Focus

Computational approaches include:

- Molecular Docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina) to identify binding pockets .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize analogs .

How does the introduction of a phenyl group at the 6-position of the oxindole scaffold influence the compound's pharmacokinetic properties?

Advanced Research Focus

The phenyl group enhances lipophilicity, impacting:

- LogP Values : Calculated via software (e.g., ChemDraw) to predict membrane permeability .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess oxidative degradation rates .

- Solubility : Use shake-flask methods with PBS or simulated gastric fluid to guide formulation strategies .

What methodologies are recommended for assessing the stability of 6-Phenyl-2-oxindole-1-carboxamide under varying physiological conditions?

Basic Research Focus

Stability protocols include:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .

- Photostability Testing : Use ICH guidelines (e.g., 1.2 million lux hours) to evaluate light sensitivity .

- Long-Term Storage : Monitor degradation at 4°C, 25°C, and 40°C/75% RH over 6–12 months .

How can researchers design experiments to elucidate the mechanism of action of 6-Phenyl-2-oxindole-1-carboxamide in neuroprotective contexts?

Advanced Research Focus

Mechanistic studies may involve:

- Enzyme Inhibition Assays : Test against acetylcholinesterase or caspase-3 using spectrophotometric methods .

- siRNA Knockdown : Silence candidate targets (e.g., Bcl-2, Bax) in neuronal cells to confirm pathway involvement .

- Transcriptomics : RNA-seq or qPCR arrays identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.